
1,4-Dimethyl-5-octylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-5-octylnaphthalene is an organic compound with the molecular formula C20H28. It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 1 and 4 positions and an octyl group at the 5 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethyl-5-octylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dimethyl-5-octylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration; concentrated sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro derivatives, sulfonic acid derivatives.
Applications De Recherche Scientifique
1,4-Dimethyl-5-octylnaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, including dyes, fragrances, and polymers.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-5-octylnaphthalene depends on its specific application. For instance, in biological systems, it may interact with cellular membranes, disrupting their integrity and leading to cell death. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
1,4-Dimethylnaphthalene: Lacks the octyl group, resulting in different chemical and physical properties.
1,5-Dimethyl-4-octylnaphthalene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
2,6-Dimethyl-5-octylnaphthalene: Another isomer with distinct properties.
Uniqueness: Its combination of methyl and octyl groups enhances its hydrophobicity and influences its interactions with other molecules .
Propriétés
Numéro CAS |
55000-53-8 |
|---|---|
Formule moléculaire |
C20H28 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
1,4-dimethyl-5-octylnaphthalene |
InChI |
InChI=1S/C20H28/c1-4-5-6-7-8-9-11-18-12-10-13-19-16(2)14-15-17(3)20(18)19/h10,12-15H,4-9,11H2,1-3H3 |
Clé InChI |
BSKSLVGHMZRDLE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C2C(=CC=C(C2=CC=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


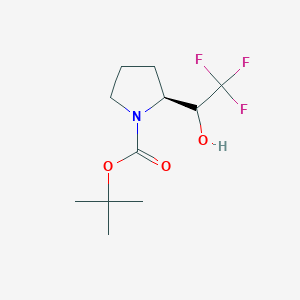
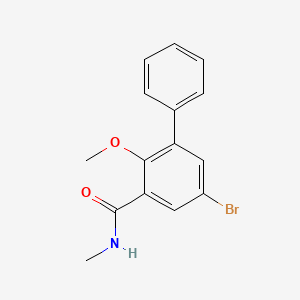

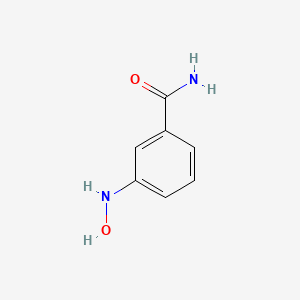



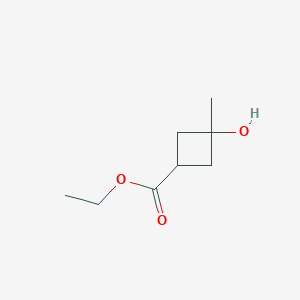
![5-(Toluene-4-sulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13942070.png)
![1-Methylthio-S-triazolo[4,3-a]quinoline](/img/structure/B13942083.png)
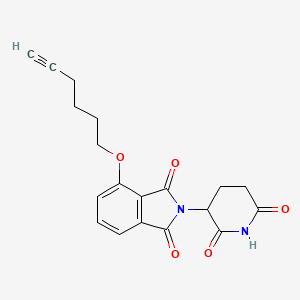
![3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13942097.png)
![1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B13942109.png)

